molecular formula C7H5N3O B14666224 3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine CAS No. 51527-90-3

3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine

Cat. No.: B14666224
CAS No.: 51527-90-3
M. Wt: 147.13 g/mol
InChI Key: WOAYNQSKBWWBAX-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine 3-oxide: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine 3-oxide typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating the compound under reflux with sodium methoxide in butanol, leading to the formation of pyrido[2,3-d]pyrimidine derivatives . Another method involves the Gould–Jacobs reaction, which condenses 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .

Industrial Production Methods: Industrial production methods for pyrido[2,3-d]pyrimidine 3-oxide are not extensively documented. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-d]pyrimidine 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which exhibit a range of biological activities .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidine 3-oxide involves the inhibition of key enzymes and molecular pathways. For instance, it inhibits dihydrofolate reductase, reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. This inhibition leads to the death of rapidly dividing cells, such as cancer cells . Additionally, it targets various kinases involved in cell signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

  • Pyrido[3,4-d]pyrimidine
  • Pyrido[4,3-d]pyrimidine
  • Pyrido[3,2-d]pyrimidine

Uniqueness: Pyrido[2,3-d]pyrimidine 3-oxide stands out due to its unique structural configuration, which allows for a broader range of biological activities compared to its isomers. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

51527-90-3

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

3-oxidopyrido[2,3-d]pyrimidin-3-ium

InChI

InChI=1S/C7H5N3O/c11-10-4-6-2-1-3-8-7(6)9-5-10/h1-5H

InChI Key

WOAYNQSKBWWBAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C[N+](=CN=C2N=C1)[O-]

Origin of Product

United States

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